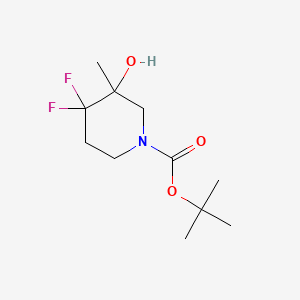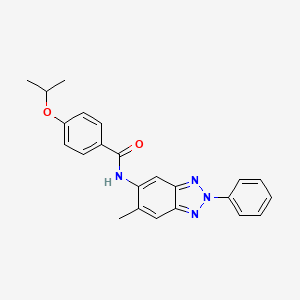![molecular formula C21H22F3N3O7 B12452623 (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol CAS No. 1820574-60-4](/img/structure/B12452623.png)
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a tetrahydrofuran ring, a pyrazolo-pyridine moiety, and multiple functional groups including hydroxyl, trifluoromethyl, and trimethoxyphenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the tetrahydrofuran ring: This could be achieved through cyclization reactions involving diols or epoxides.
Introduction of the pyrazolo-pyridine moiety: This might involve the condensation of appropriate precursors under acidic or basic conditions.
Functional group modifications: The trifluoromethyl and trimethoxyphenyl groups could be introduced through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups could be oxidized to form ketones or aldehydes.
Reduction: The compound could undergo reduction reactions to modify the pyrazolo-pyridine moiety or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology
Due to its structural complexity, the compound might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, the compound could be used in the development of new materials, catalysts, or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, the compound might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-methyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of functional groups in the compound might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
1820574-60-4 |
|---|---|
Molecular Formula |
C21H22F3N3O7 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H22F3N3O7/c1-31-13-4-9(5-14(32-2)18(13)33-3)12-6-11(21(22,23)24)10-7-25-27(19(10)26-12)20-17(30)16(29)15(8-28)34-20/h4-7,15-17,20,28-30H,8H2,1-3H3/t15-,16-,17-,20-/m1/s1 |
InChI Key |
CYJCBTNBUBLAGU-WOCWXWTJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=C2)C(F)(F)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3C4C(C(C(O4)CO)O)O)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)


